4-phenyl-1H-indole
Overview
Description
4-Phenyl-1H-indole is an organic compound that belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its aromatic properties and is used in various scientific and industrial applications. The presence of a phenyl group at the fourth position of the indole ring enhances its chemical reactivity and potential for diverse applications.
Mechanism of Action
Target of Action
4-Phenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of this compound with its targets often results in significant changes in cellular function. For example, certain indole derivatives have been shown to exhibit inhibitory activity against influenza A . Other derivatives have demonstrated potent antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, they have been shown to downregulate the degree of extracellular acidification, which can ameliorate metabolic acidosis . Additionally, indole derivatives can influence the synthesis of various natural compounds, such as tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific derivative and target. For instance, some indole derivatives have been found to exhibit anti-inflammatory and analgesic activities . Others have shown cytotoxic activity, demonstrating selectivity for certain cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence or absence of certain functional groups at specific positions on the indole ring can significantly affect the molecule’s inhibitory capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-indole can be achieved through several methods. One common approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents. Another method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires careful control of temperature and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form indoline derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nitration: 4-nitro-1H-indole.
Halogenation: 4-chloro-1H-indole or 4-bromo-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Scientific Research Applications
4-phenyl-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound of 4-phenyl-1H-indole, lacking the phenyl group.
2-Phenyl-1H-indole: Similar structure but with the phenyl group at the second position.
3-Phenyl-1H-indole: Phenyl group at the third position.
Uniqueness: this compound is unique due to the specific positioning of the phenyl group, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDIQQSJICLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315841 | |
Record name | 4-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35577-92-5 | |
Record name | 4-Phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35577-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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